N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide
Description
This compound is an oxalamide derivative characterized by a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a substituted ethylamine group containing dimethylamino and p-tolyl substituents.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-4-6-15(7-5-14)17(24(2)3)13-22-20(25)21(26)23-16-8-9-18-19(12-16)28-11-10-27-18/h4-9,12,17H,10-11,13H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALWYWWOFZFLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group, which are known to contribute to diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 464.6 g/mol. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.6 g/mol |
| Functional Groups | Dihydrobenzo[b][1,4]dioxin, Oxalamide |
Antimicrobial Activity
Preliminary studies indicate that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant antimicrobial activity. Research has shown that derivatives of this structure can act as inhibitors of DprE1 , an essential enzyme for the survival of Mycobacterium tuberculosis. A study identified several analogues with potent DprE1 inhibition and good whole-cell antimycobacterial activity .
The mechanism of action for this compound likely involves its interaction with specific molecular targets within biological systems. It may inhibit enzymes by binding to their active sites or disrupt cellular processes through apoptosis induction.
Enzyme Inhibition
Recent research has highlighted its potential as an enzyme inhibitor. For instance, in silico molecular docking studies have suggested favorable interactions with enzymes such as alpha-glucosidase and acetylcholinesterase , indicating its potential utility in treating conditions like diabetes and Alzheimer's disease.
Case Studies
One notable case study involved the evaluation of various oxalamide derivatives for their biological activities. The study found that modifications to the oxalamide structure could enhance biological efficacy against specific targets. The results indicated that certain structural features significantly influenced the compound's potency and selectivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The evidence highlights acetamide derivatives (e.g., alachlor, pretilachlor) used as herbicides . While structurally distinct (oxalamide vs. acetamide backbone), the target compound shares functional group similarities, such as aromatic rings and alkylamino substituents. Below is a comparative analysis:
Table 1: Structural Comparison with Acetamide Analogues
Key Observations:
Backbone Differences : The oxalamide core (two amide linkages) may confer distinct hydrogen-bonding or metabolic stability compared to acetamides.
Substituent Impact: The dimethylamino-p-tolyl group in the target compound could enhance lipophilicity or receptor binding compared to alachlor’s methoxymethyl group .
Research Findings and Hypothetical Insights
- Synthetic Challenges : The dihydrobenzodioxin group may require specialized synthesis routes, similar to 5-FU prodrugs’ peptide coupling strategies .
- Toxicity Considerations: Dimethylamino groups (as in the target compound) are common in drugs to modulate solubility and bioavailability, but they may introduce neurotoxic risks if improperly optimized.
Limitations and Unresolved Questions
- Structural Analogues : Closest analogues in the evidence are pesticidal acetamides, which differ in core structure and likely mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
